molecular formula C10H18N2Na2O10 B7815029 Disodium edetate dihydrate

Disodium edetate dihydrate

Cat. No.: B7815029
M. Wt: 372.24 g/mol
InChI Key: OVBJJZOQPCKUOR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Disodium edetate dihydrate primarily targets polyvalent ions such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including enzymatic activities and signal transduction .

Mode of Action

This compound acts as a chelating agent . It forms complexes with its targets (polyvalent ions) by binding to them, which leads to a reduction in their concentrations in the blood . This chelation process can lower serum calcium levels due to its strong affinity for calcium ions .

Biochemical Pathways

The chelation of polyvalent ions by this compound affects various biochemical pathways. For instance, it can inhibit enzymes such as metalloproteases that require divalent cations for activity . By reducing the availability of these ions, this compound can effectively block metal-dependent enzymatic activities .

Pharmacokinetics

This compound exhibits poor gastrointestinal absorption and is primarily eliminated through urine and feces unchanged . When taken orally, only a small percentage of the dose is recovered in urine, while a larger percentage is found in feces . Intravenous administration leads to a significant portion of the dose being excreted in urine within 24 hours . The compound distributes to various organs such as the liver, small intestine, large intestine, and kidneys .

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of calcium and other divalent and trivalent metals . This can lead to effects such as lowered serum calcium levels and increased urinary excretion of certain metals . It can also affect myocardial contractility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in molecular biology research, it is used to inhibit enzymes dependent on activation by metal ions . In diagnostic assays, it acts as an anticoagulant during blood collection for hematological tests . The compound’s efficacy and stability can be affected by the presence of these ions in the environment .

Biochemical Analysis

Biochemical Properties

Disodium edetate dihydrate interacts with various biomolecules, primarily through its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . By forming complexes with these ions, this compound can reduce their concentrations in the blood . This interaction with metal ions can inhibit the activity of enzymes, such as metalloproteases and calcium-dependent cysteine proteases, that require these ions for their function .

Cellular Effects

The effects of this compound on cells are largely due to its chelating properties. By reducing the concentrations of certain metal ions, it can influence various cellular processes. For example, it can affect cell signaling pathways that are regulated by these ions . It can also impact gene expression and cellular metabolism, as many enzymes involved in these processes are metal-dependent .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of complexes with metal ions. These complexes are stable and water-soluble, allowing the ions to remain in solution but with reduced reactivity . This can lead to the inhibition of enzymes that require these ions for their activity, as well as changes in gene expression related to these ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it can lead to a decrease in the activity of metal-dependent enzymes over time due to the continuous chelation of their required metal ions . Additionally, this compound is stable and does not degrade easily, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant side effects. At high doses, it can cause hypocalcemia (low calcium levels in the blood) and other adverse effects due to excessive chelation of metal ions .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with metal ions. Many enzymes and cofactors in these pathways are metal-dependent, and their activity can be affected by the chelation of these ions by this compound .

Transport and Distribution

This compound is distributed throughout the body after administration, reaching various organs such as the liver, small intestine, large intestine, and kidneys . It is primarily eliminated through urine and feces, largely unchanged .

Subcellular Localization

The subcellular localization of this compound is not well-defined, as it is a small molecule that can diffuse freely across cell membranes. Its activity is likely to be most pronounced in areas of the cell where metal ions are present, such as the cytoplasm and certain organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate disodium can be synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction involves the formation of ethylenediaminetetraacetic acid, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, edetate disodium is produced by reacting ethylenediamine with sodium cyanide and formaldehyde, followed by hydrolysis and neutralization with sodium hydroxide. The process involves several steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Edetate disodium undergoes various chemical reactions, primarily involving chelation, where it forms stable complexes with metal ions. It does not typically undergo oxidation or reduction reactions due to its stable structure .

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal-edetate complexes, which are highly stable and soluble in water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edetate disodium is unique due to its high affinity for divalent and trivalent metal ions and its ability to form highly stable complexes. This makes it particularly effective in applications requiring the removal of metal ions from solutions or biological systems .

Properties

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Na2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5049576
Record name Disodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6381-92-6
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid disodium salt dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Edetate disodium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The disodium edetate was dissolved in the water. The cobaltous carbonate was added slowly with stirring. Gradual evolution of bubbles occurred after enough of the metal salt had been added to raise the pH to roughly 5. At that point, the insoluble material began to disappear more rapidly. After all of the bubbling had stopped, the liquid was stirred for approximately 15 minutes, and then the sodium bicarbonate was added slowly, with ample reaction time before further addition. The reaction was complete when a clear pink solution was obtained.
Name
disodium edetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cobaltous carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium edetate dihydrate
Reactant of Route 2
Disodium edetate dihydrate
Reactant of Route 3
Reactant of Route 3
Disodium edetate dihydrate
Reactant of Route 4
Reactant of Route 4
Disodium edetate dihydrate
Reactant of Route 5
Disodium edetate dihydrate
Reactant of Route 6
Reactant of Route 6
Disodium edetate dihydrate
Customer
Q & A

Q1: What is the mechanism of action of Disodium Edetate Dihydrate and what are its downstream effects?

A1: this compound (I) acts as a chelating agent, forming stable complexes with metal ions. This chelation process effectively removes the metal ions from a system or alters their reactivity. [] For instance, it can be used to determine the content of calcium and magnesium ions in phosphoric acid solutions by forming complexes and subsequently quantifying the chelated metal ions. [] This chelating property is also utilized in pharmaceutical formulations to stabilize solutions by preventing metal-catalyzed degradation of active ingredients. []

Q2: How does this compound improve the stability of pharmaceutical formulations?

A2: this compound acts as a stabilizing agent in pharmaceutical formulations, particularly in antibiotic solutions for intravenous application. [] It prevents the transformation of dissolved active ingredients into insoluble forms, thereby reducing the formation of unwanted large particles and improving the stability of the solution. [] This stabilizing effect is crucial for maintaining the efficacy and safety of the medication.

Q3: Are there any analytical methods available to determine the concentration of this compound in various samples?

A3: Yes, Atomic Absorption Spectrophotometry (AAS) can be used to determine the concentration of this compound (I) in complex matrices like the antibiotic streptomycin. [] This method involves forming a nickel-I complex, adjusting the pH to release the nickel, and quantifying the nickel using AAS. The amount of nickel detected is directly proportional to the concentration of I in the sample. []

Q4: Does this compound have any applications beyond the pharmaceutical industry?

A4: Yes, besides its use in pharmaceuticals, this compound is also utilized in the development of rust-removal and rust-proofing liquids. [] Its chelating properties contribute to the corrosion-inhibiting and rust-proofing effects by forming a thin film on metal surfaces, effectively isolating them from air and preventing oxidation. []

Q5: What are the potential benefits of using this compound in ophthalmic formulations?

A5: In ophthalmic formulations like azithromycin sustained-release eye drops, this compound acts as a complexing agent. [] This contributes to the overall stability and efficacy of the formulation, potentially improving drug bioavailability and providing sustained release for enhanced patient comfort. []

Q6: Are there any documented cases of this compound being associated with adverse effects in medical applications?

A6: While this compound is generally considered safe for its approved uses, there have been reports suggesting a potential link between its presence in vaccines and rare cases of myocarditis. [] The suggested mechanism involves this compound potentially acting as a sensitizing agent, leading to hypersensitivity or drug-induced myocarditis in susceptible individuals. [] Further research is necessary to confirm this association and understand the underlying mechanisms.

Q7: Can this compound be replaced with other compounds in its various applications?

A7: Researchers are exploring alternatives to this compound, particularly in vaccine formulations. [] Alkylsaccharides are being investigated as potential substitutes due to their potential to reduce immunogenicity, improve stability, and potentially offer advantages in terms of safety and efficacy. [] The choice of alternatives depends on the specific application and requires careful consideration of factors like efficacy, safety, and cost.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.